7-Bromo-1,5-naphthyridin-3-amine
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Overview
Description
7-Bromo-1,5-naphthyridin-3-amine is a heterocyclic compound that belongs to the class of naphthyridines. This compound is characterized by the presence of a bromine atom at the 7th position and an amine group at the 3rd position on the naphthyridine ring. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,5-naphthyridin-3-amine typically involves the bromination of 1,5-naphthyridine derivatives. One common method includes the reaction of 3-amino-1,5-naphthyridine with bromine in the presence of a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 7th position.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,5-naphthyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form naphthyridine oxides or reduction to form naphthyridine amines.
Coupling Reactions: It can participate in cross-coupling reactions to form complex naphthyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions include substituted naphthyridines, naphthyridine oxides, and naphthyridine amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-1,5-naphthyridin-3-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-1,5-naphthyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1,5-Naphthyridine: The parent compound without the bromine and amine groups.
7-Chloro-1,5-naphthyridin-3-amine: Similar structure with a chlorine atom instead of bromine.
3-Amino-1,5-naphthyridine: Lacks the bromine atom at the 7th position.
Uniqueness
7-Bromo-1,5-naphthyridin-3-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. The bromine atom enhances its ability to participate in substitution reactions, while the amine group contributes to its potential biological activities .
Properties
IUPAC Name |
7-bromo-1,5-naphthyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-5-1-7-8(11-3-5)2-6(10)4-12-7/h1-4H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUFOHPAGLDYLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CC(=C2)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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